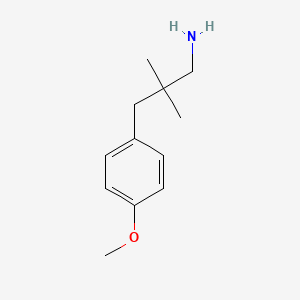

3-(4-Méthoxyphényl)-2,2-diméthylpropan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-Methoxyphenyl)-2,2-dimethylpropan-1-amine is an organic compound characterized by a methoxyphenyl group attached to a dimethylpropan-1-amine backbone

Applications De Recherche Scientifique

3-(4-Methoxyphenyl)-2,2-dimethylpropan-1-amine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

Industry: Utilized in the development of specialty chemicals and materials.

Mécanisme D'action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors .

Mode of Action

Similar compounds have been found to work directly on smooth muscle within the gastrointestinal tract, possibly affecting calcium channels and muscarinic receptors .

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Pharmacokinetics

Similar compounds have been found to be metabolized mostly by esterases .

Result of Action

Similar compounds have been found to have anti-inflammatory properties and neuroprotective effects .

Action Environment

Similar compounds have been found to be influenced by the arrangement of the alkyl substituents at the phenol ring .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-2,2-dimethylpropan-1-amine typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation followed by reduction and amination steps . The reaction conditions often involve the use of catalysts such as aluminum chloride for the acylation and reducing agents like lithium aluminum hydride for the reduction step.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-Methoxyphenyl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Methoxyamphetamine: Shares the methoxyphenyl group but differs in its overall structure and pharmacological profile.

Venlafaxine: Another compound with a methoxyphenyl group, used as an antidepressant.

Uniqueness

3-(4-Methoxyphenyl)-2,2-dimethylpropan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Activité Biologique

3-(4-Methoxyphenyl)-2,2-dimethylpropan-1-amine, also known as 4-Methoxyamphetamine, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and biological activities. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-(4-Methoxyphenyl)-2,2-dimethylpropan-1-amine is C12H17N. The compound features a methoxy group (-OCH3) attached to a phenyl ring, contributing to its lipophilicity and influencing its biological activity. The branched alkyl chain enhances its hydrophobic properties, which can affect how it interacts with biological targets.

Target Interactions

3-(4-Methoxyphenyl)-2,2-dimethylpropan-1-amine primarily targets the serotonin transporter and alpha receptors , acting as a potent and selective serotonin releasing agent. This interaction is crucial for its psychoactive effects and potential therapeutic applications in mood disorders.

Biochemical Interactions

The compound has been shown to influence various cellular processes by interacting with enzymes and proteins. It can inhibit specific enzymes involved in metabolic pathways, leading to alterations in metabolic flux. This effect is mediated through binding at active or allosteric sites on enzymes.

Pharmacokinetics

Research indicates that compounds similar to 3-(4-Methoxyphenyl)-2,2-dimethylpropan-1-amine exhibit good bioavailability , low clearance , and a small volume of distribution . These properties suggest that the compound may have prolonged effects in biological systems.

Cellular Effects

The compound has demonstrated the ability to modulate key signaling pathways within cells. For instance, it can alter gene expression patterns, impacting cellular function and metabolism. Studies have shown that varying dosages can lead to different biological outcomes; lower doses may have minimal effects while higher doses can significantly alter cellular function.

In Vitro Studies

In laboratory settings, 3-(4-Methoxyphenyl)-2,2-dimethylpropan-1-amine has been tested for its antiproliferative effects against various cancer cell lines. For example, related compounds have shown IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 colon cancer cells .

| Compound | Cell Line | IC50 (mg/mL) |

|---|---|---|

| 7a | HCT-116 | 0.12 |

| 7g | HCT-116 | 0.12 |

| Control | HeLa | 2.29 |

This data suggests that derivatives of this compound may serve as potential anticancer agents.

Animal Model Studies

In animal models, the compound's effects have been observed over time with varying dosages. At low doses, it exhibited minimal effects; however, higher doses resulted in significant changes in metabolism and cellular function. Toxicity studies indicate a threshold beyond which adverse effects occur.

Propriétés

IUPAC Name |

3-(4-methoxyphenyl)-2,2-dimethylpropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-12(2,9-13)8-10-4-6-11(14-3)7-5-10/h4-7H,8-9,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZAQXPDAQGCYIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)OC)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.